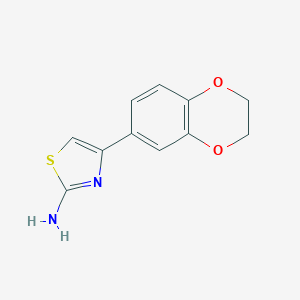

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolamine is a benzodioxine.

Activité Biologique

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxin Ring : The benzodioxin moiety can be synthesized by reacting catechol with ethylene glycol under acidic conditions to yield 2,3-dihydro-1,4-benzodioxin.

- Thiazole Ring Formation : The thiazole ring is formed through the cyclization of thioamides with α-haloketones in basic conditions.

- Coupling Reaction : The benzodioxin and thiazole intermediates are coupled via carbamoylation reactions using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to produce the target compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 2 µg/mL to over 64 µg/mL depending on the specific structure and substituents present .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 2 |

| Compound B | E. faecium | 4 |

| Compound C | E. coli | >64 |

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For example, certain thiazole derivatives have shown reduced viability in colorectal cancer cells (Caco-2) and lung cancer cells (A549), with viability dropping significantly compared to untreated controls .

| Cell Line | Compound | Viability (%) |

|---|---|---|

| Caco-2 | 3a | 31.9 |

| A549 | 3e | 54.9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been observed that this compound inhibits enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and has implications in Alzheimer's disease treatment .

- Cellular Pathways : The disruption of cellular processes through enzyme inhibition leads to potential therapeutic effects against neurodegenerative diseases and certain cancers.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antimicrobial Activity : A study reported that novel thiazole derivatives exhibited significant antimicrobial activity against S. aureus and E. faecium with MIC values comparable to standard antibiotics like daptomycin .

- Anticancer Evaluation : Another research focused on the anticancer potential of thiazole derivatives showed that specific substitutions enhanced activity against Caco-2 cells significantly while maintaining lower toxicity towards normal cells .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics make it particularly valuable in developing drugs targeting neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. Research indicates that derivatives of this compound may exhibit promising antioxidant and anti-inflammatory properties, which are critical in treating these diseases .

Case Study:

A study demonstrated that thiazole derivatives related to this compound showed significant inhibition of cholinesterase enzymes, which are often targeted in Alzheimer's therapy. The results suggested potential pathways for further drug development based on this scaffold .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to formulate agrochemicals. It enhances the efficacy of crop protection products against pests and diseases. The compound's ability to interact with biological systems makes it suitable for developing pesticides and herbicides that are both effective and environmentally friendly .

Research Insight:

Research has shown that compounds with similar structures can improve the effectiveness of existing agrochemicals by enhancing their bioavailability and reducing the required application rates .

Material Science

The compound is explored for its potential in creating advanced materials with specific electrical or thermal properties. Its unique chemical structure allows for modifications that can lead to materials suitable for electronics and energy applications. For instance, studies are investigating its use in developing conductive polymers and thermally stable materials .

Application Example:

Investigations into polymer composites incorporating thiazole derivatives have indicated improved thermal stability and conductivity compared to traditional materials, making them suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound acts as a valuable tool in biochemical assays. It aids researchers in studying enzyme interactions and cellular processes. The compound's ability to inhibit specific enzymes makes it a candidate for probing biological pathways relevant to disease mechanisms .

Experimental Findings:

Experiments have shown that this compound can selectively inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases .

Environmental Applications

The compound is also being investigated for its role in developing environmentally friendly solutions. This includes the creation of biodegradable materials and sustainable chemical processes that minimize environmental impact. Its potential use in formulating green chemicals aligns with current trends towards sustainability in chemical manufacturing .

Sustainability Research:

Studies have highlighted the potential of using thiazole-based compounds in biodegradable formulations that break down more readily in the environment compared to conventional plastics .

Propriétés

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDNSJKGUGRQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346925 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105362-06-9 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.